![molecular formula C18H19N3O2S B2844796 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097891-16-0](/img/structure/B2844796.png)
1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains a pyrrolidine ring and a benzo[d]imidazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Benzo[d]imidazole is a fused ring system that is part of many important biomolecules and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring and the benzo[d]imidazole ring separately, followed by their connection . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors, and the benzo[d]imidazole ring could be synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and benzo[d]imidazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]imidazole ring adds to the compound’s chemical complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring could undergo reactions such as ring-opening, substitution, or addition . The benzo[d]imidazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and benzo[d]imidazole rings. These properties could include solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recent studies have focused on the development of novel synthesis methods for imidazo[1,2-a]pyridines and related compounds due to their significance in medicinal chemistry. For instance, Hamdouchi et al. (1999) explored stereospecific synthesis and antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showcasing the utility of these compounds as antirhinovirus agents Hamdouchi et al., 1999. Cui et al. (2018) developed an efficient three-component reaction for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, highlighting the functional group tolerance and efficiency of their method Cui et al., 2018.
Biological Activity and Therapeutic Potential
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The synthesis and characterization of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents by Starrett et al. (1989) demonstrate the potential of these compounds in developing antisecretory and cytoprotective drugs Starrett et al., 1989. Furthermore, Taha et al. (2015) evaluated novel imidazo[4,5-b]pyridine benzohydrazones for their antiglycation and antioxidant activities, indicating their therapeutic potential in managing diabetes-related complications Taha et al., 2015.
Applications in Material Science and Optoelectronics
Imidazo[1,5-a]pyridine-based compounds are also explored for their applications beyond medicinal chemistry. For example, Renno et al. (2022) investigated imidazo[1,5-a]pyridine-based fluorescent probes for their photophysical properties in liposome models, illustrating their potential as cell membrane probes for studying membrane dynamics and hydration Renno et al., 2022.
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of Action
It is known that the pyrrolidine ring and its derivatives have target selectivity, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with multiple biochemical pathways.
Result of Action
It is known that pyrrolidine derivatives have been used to obtain compounds for the treatment of human diseases , suggesting that this compound might have similar effects.
Action Environment
It is known that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates , suggesting that environmental factors might play a role in this compound’s action.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-5-4-6-16(11-14)24(22,23)20-10-9-15(12-20)21-13-19-17-7-2-3-8-18(17)21/h2-8,11,13,15H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAIZGRVUKRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
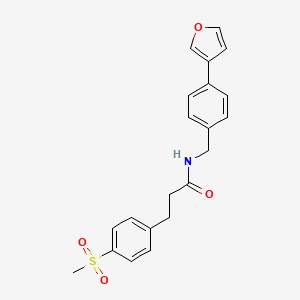
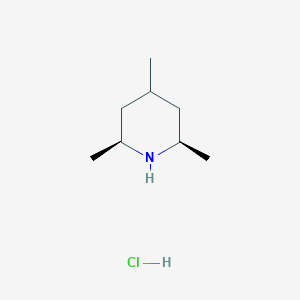
![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)
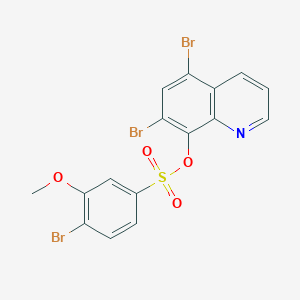

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)
![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)
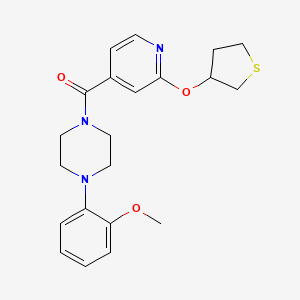
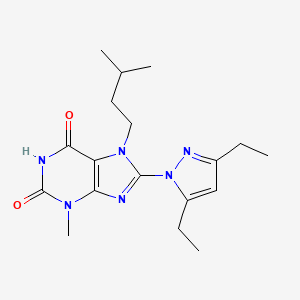
![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)
